molecular formula C9H12O6 B1246214 Gabosine D

Gabosine D

Cat. No. B1246214
M. Wt: 216.19 g/mol
InChI Key: QNDBYGBRMNCSJX-XVYDVKMFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gabosine D is a natural product found in Streptomyces with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Total Synthesis and Biological Activity : Gabosine D, along with other gabosines, has been a subject of extensive synthetic research. One study achieved the total syntheses of levorotatory enantiomers of gabosines D and E using a divergent approach, highlighting the potential for synthesizing dextrorotatory enantiomers as well (Fresneda et al., 2016).
  • Chemical Structure and Configuration : Another significant aspect of research on Gabosine D involves determining its chemical structure and configuration. This has been done through methods like X-ray diffraction and NMR spectral analysis, as evidenced in various synthesis studies (Shing & Cheng, 2010).

Biological Activity and Potential Applications

  • Inhibition of Enzymes : A study on Gabosine D derivatives showed that they inhibit glutathione S-transferase M1, which is essential for overcoming cisplatin resistance in lung cancer cells. This indicates a potential application of Gabosine D in cancer treatment (Wang et al., 2011).
  • Diverse Biological Activities : Gabosines, including Gabosine D, exhibit a range of interesting biological activities, such as enzyme inhibition, which is critical in various therapeutic areas. The versatility of these compounds is highlighted in their structural diversity and potential applications in different fields of medicine and pharmacology.

properties

Product Name

Gabosine D

Molecular Formula

C9H12O6

Molecular Weight

216.19 g/mol

IUPAC Name

[(3S,4S,5R)-3,4,5-trihydroxy-6-oxocyclohexen-1-yl]methyl acetate

InChI

InChI=1S/C9H12O6/c1-4(10)15-3-5-2-6(11)8(13)9(14)7(5)12/h2,6,8-9,11,13-14H,3H2,1H3/t6-,8-,9-/m0/s1

InChI Key

QNDBYGBRMNCSJX-XVYDVKMFSA-N

Isomeric SMILES

CC(=O)OCC1=C[C@@H]([C@@H]([C@H](C1=O)O)O)O

Canonical SMILES

CC(=O)OCC1=CC(C(C(C1=O)O)O)O

synonyms

gabosine D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gabosine D
Reactant of Route 2
Reactant of Route 2
Gabosine D
Reactant of Route 3
Reactant of Route 3
Gabosine D
Reactant of Route 4
Gabosine D
Reactant of Route 5
Gabosine D
Reactant of Route 6
Gabosine D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.